molecular formula C9H14N2 B14162994 2-(Aminomethyl)-4,6-dimethylaniline

2-(Aminomethyl)-4,6-dimethylaniline

Cat. No.: B14162994
M. Wt: 150.22 g/mol
InChI Key: JRRJUZCDGNPBOQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-dimethylaniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is substituted at the 2-position with a methyl group, and additional methyl groups are present at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,6-dimethylaniline can be achieved through several methods. One common approach involves the reductive amination of 4,6-dimethyl-2-nitrobenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C and the pressure at 1-2 atm.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as palladium on carbon or nickel, can enhance the reaction rate and selectivity. The process may also incorporate purification steps, including distillation and recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or amides.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated or alkylated aniline derivatives.

Scientific Research Applications

2-(Aminomethyl)-4,6-dimethylaniline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)aniline: Lacks the additional methyl groups at the 4 and 6 positions.

    4,6-Dimethylaniline: Lacks the aminomethyl substitution at the 2-position.

    2-(Aminomethyl)-4-methylaniline: Has only one methyl group at the 4-position.

Uniqueness

2-(Aminomethyl)-4,6-dimethylaniline is unique due to the presence of both the aminomethyl group and the two methyl groups at the 4 and 6 positions. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(aminomethyl)-4,6-dimethylaniline

InChI

InChI=1S/C9H14N2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4H,5,10-11H2,1-2H3

InChI Key

JRRJUZCDGNPBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN)N)C

Origin of Product

United States

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